4-Ethenyl-2-hydroxybenzoic acid
Description
Properties
CAS No. |
71534-98-0 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-ethenyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H8O3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h2-5,10H,1H2,(H,11,12) |
InChI Key |
WLPQGZNMXPKVBI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Azo vs. Ethenyl Groups : The benzothiazolyl-azo derivatives (e.g., from ) exhibit strong UV absorption (λ_max ~300–400 nm) due to the azo chromophore, whereas the ethenyl group in the target compound may contribute to distinct electronic properties.
Physicochemical Properties
Notes:
- The ethenyl group likely increases hydrophobicity compared to 4-Hydroxybenzoic acid, affecting solubility and chromatographic behavior.
- The azo group in benzothiazolyl derivatives enhances UV-vis detectability, making them superior for analytical applications .
Preparation Methods
Reaction Mechanism and Conditions
-
Starting material : 4-ethenyl-2-hydroxyphenol (synthesized via Friedel-Crafts alkylation or hydroxylation of 4-ethenylphenol).
-
Dehydration : The phenol reacts with sodium hydroxide (1:2–30 molar ratio) at 180–300°C under inert gas (N₂/Ar). Water is removed via azeotropic distillation using toluene or xylene.
-
Carboxylation : The resultant sodium phenoxide is treated with CO₂ at 4.0–8.0 kgf/cm² and 170–290°C for 1–4 hours, forming the sodium salt of this compound.
Yield and Purity
-
Yield : 50–80% (dependent on phenol substitution and CO₂ pressure).
-
Purity : >95% after acid precipitation (using H₂SO₄ or HCl) and recrystallization from ethanol-water.
Table 1 : Optimization of carboxylation parameters for this compound synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (°C) | 200–250 | Maximizes CO₂ solubility |
| CO₂ Pressure (kgf/cm²) | 6.0–7.0 | Enhances reaction rate |
| Phenol:NaOH Ratio | 15:1 | Minimizes side reactions |
Solvent-Assisted Extraction and Purification
Post-synthesis purification is critical due to by-products like dimerized acids. A 2024 study compared natural and conventional solvents for isolating hydroxybenzoic acids:
Extraction Efficiency
-
Isoamyl alcohol : Achieved 58.98% extraction efficiency (KD = 1.438) due to polarity matching.
-
Ethyl acetate : 49.65% efficiency (KD = 0.986), suitable for lab-scale recovery.
-
Corn oil : Limited utility (39.48% efficiency) due to low polarity.
Table 2 : Solvent performance in this compound purification
| Solvent | KD Value | % Efficiency |
|---|---|---|
| Isoamyl alcohol | 1.438 | 58.98 |
| Ethyl acetate | 0.986 | 49.65 |
| Diethyl carbonate | 0.961 | 49.00 |
| Cottonseed oil | 0.677 | 40.38 |
| Corn oil | 0.652 | 39.48 |
Acid-Catalyzed Acetylation and Hydrolysis
This two-step approach, adapted from 4-acetoxybenzoic acid synthesis, introduces the ethenyl group via hydrolysis of an acetylated intermediate:
Procedure
-
Acetylation : 4-hydroxy-2-ethenylbenzoic acid is treated with acetic anhydride and H₂SO₄ at 50–60°C, forming the acetoxy derivative.
-
Hydrolysis : The acetyl group is removed using NaOH/ethanol, yielding this compound.
Challenges
-
Side reactions : Over-acetylation may occur, requiring precise stoichiometry.
Transition-metal catalysis enables direct introduction of the ethenyl group. A Heck coupling strategy uses:
-
Substrate : 2-hydroxy-4-iodobenzoic acid.
-
Reagents : Ethylene gas, Pd(OAc)₂ catalyst, and triethylamine base.
Table 3 : Heck reaction optimization for ethenyl group introduction
| Condition | Optimal Value | Outcome |
|---|---|---|
| Catalyst loading | 5 mol% Pd(OAc)₂ | 85% conversion |
| Temperature (°C) | 100 | Minimizes dehalogenation |
| Reaction time (h) | 12 | Completes coupling |
Microbial Biosynthesis
Emerging bioengineering routes employ E. coli strains expressing shikimate pathway enzymes to produce hydroxybenzoic acids. While 4-ethenyl derivatives remain experimental, gene-editing advances (e.g., introducing phenylalanine ammonia-lyase) show promise for future scalability.
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